molecular formula C9H7F2N B1426102 2-(2,6-Difluorophenyl)propanenitrile CAS No. 149680-18-2

2-(2,6-Difluorophenyl)propanenitrile

Cat. No.: B1426102
CAS No.: 149680-18-2
M. Wt: 167.15 g/mol
InChI Key: UNLFKQPALDWERQ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)propanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Subsequent Nitrilation: The synthesis of this compound can begin with the halogenation of benzene to produce 2,6-difluorobenzene. This intermediate can then undergo nitrilation to introduce the nitrile group, resulting in the target compound.

  • Grignard Reaction: Another approach involves the use of Grignard reagents. Reacting 2,6-difluorobenzene with ethyl magnesium bromide followed by subsequent nitrilation can yield the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the nitrile group while minimizing by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(2,6-Difluorophenyl)propanoic acid

  • Reduction: 2-(2,6-Difluorophenyl)propanamine

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)propanenitrile finds applications across multiple fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,6-Difluorophenyl)propanenitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2,6-Difluorophenyl)acetic acid

  • 2,6-Difluorophenyl isocyanate

  • 2,6-Difluorobenzonitrile

Uniqueness: 2-(2,6-Difluorophenyl)propanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLFKQPALDWERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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